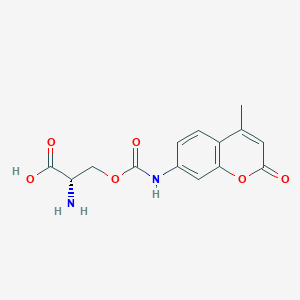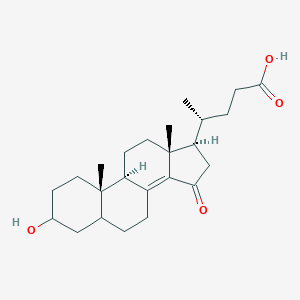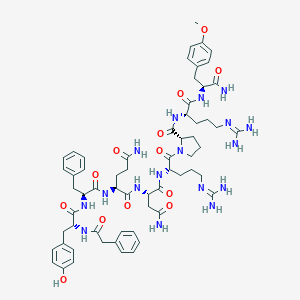![molecular formula C17H16ClIN2O2 B238366 2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238366.png)
2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CI-MPRB and has a molecular formula of C18H18ClIN2O2. It has a molecular weight of 468.7 g/mol and is a white crystalline powder.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide has been shown to have biochemical and physiological effects on cancer cells. It has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also induce apoptosis, which is programmed cell death, in cancer cells. These effects may be due to the compound's ability to interact with specific proteins or enzymes within the cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide in lab experiments is that it has been shown to have anticancer properties. This makes it a potentially useful tool for studying the growth and proliferation of cancer cells. However, one limitation of using this compound is that its mechanism of action is not fully understood. This may make it difficult to interpret the results of experiments that use this compound.
Direcciones Futuras
There are several future directions for research involving 2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide. One direction is to further investigate its mechanism of action and how it interacts with specific proteins or enzymes within cancer cells. Another direction is to study its potential use as a diagnostic tool for cancer. Additionally, it may be useful to study the compound's effects on other types of cancer cells and to investigate its potential use in combination with other anticancer drugs. Finally, it may be beneficial to study the compound's toxicity and pharmacokinetics in animal models to assess its potential for use in humans.
Métodos De Síntesis
The synthesis of 2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide involves the reaction of 2-chloro-5-iodobenzoic acid with 2-(4-morpholinyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. The resulting product is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide has been studied for its potential applications in scientific research. It has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as a diagnostic tool for cancer.
Propiedades
Nombre del producto |
2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide |
|---|---|
Fórmula molecular |
C17H16ClIN2O2 |
Peso molecular |
442.7 g/mol |
Nombre IUPAC |
2-chloro-5-iodo-N-(2-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C17H16ClIN2O2/c18-14-6-5-12(19)11-13(14)17(22)20-15-3-1-2-4-16(15)21-7-9-23-10-8-21/h1-6,11H,7-10H2,(H,20,22) |
Clave InChI |
HONPLJSQOWHPCT-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)I)Cl |
SMILES canónico |
C1COCCN1C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[6-[4-Amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B238301.png)

![2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)


![4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B238323.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B238325.png)

![2-(3,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B238331.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide](/img/structure/B238333.png)